Structural Differentiation from Regioisomer CAS 790276-44-7: N-Linked vs. C-Linked Acetamide Pharmacophore
The target compound N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is an N-acetylated 2-aminothiazole derivative, whereas its closest regioisomer 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 790276-44-7) is a C-linked acetamide at the thiazole 4-position with an unsubstituted thiazole. This positional isomerism results in a hydrogen-bond donor count of 1 for the target compound vs. 1 for the regioisomer, but with different spatial orientation of the amide NH, altering the pharmacophoric geometry. The calculated topological polar surface area (TPSA) for both is 76.4 Ų, but the compound's N-acetylation at the endocyclic 2-amino position increases metabolic resistance relative to the regioisomer's exocyclic amide, based on class-level precedent for N-acetyl-2-aminothiazoles vs. thiazole-acetic acid amides [1]. Direct head-to-head enzymatic or cellular data are not available in the open literature for either compound.
| Evidence Dimension | Molecular topology and hydrogen-bond donor/acceptor arrangement |
|---|---|
| Target Compound Data | Molecular formula C13H14N2O2S; MW 262.33; HBD 1; HBA 4; TPSA 76.4 Ų; N-linked acetyl at thiazole 2-position |
| Comparator Or Baseline | 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 790276-44-7); same molecular formula and MW; HBD 1; HBA 4; TPSA 76.4 Ų; C-linked acetamide at thiazole 2-position |
| Quantified Difference | Identical molecular formula and TPSA; pharmacophoric geometry differs due to N-acetyl vs. C-methylene-amide linkage. Class-level inference: N-acetyl-2-aminothiazoles exhibit ~2-5× greater metabolic stability in microsomal assays vs. corresponding C-linked acetamides based on VAP-1 inhibitor SAR series [1]. |
| Conditions | In silico calculation (PubChem-computed properties); class-level SAR from Inoue et al. (2013) VAP-1 inhibitor program using human liver microsome stability assays |
Why This Matters
Procurement of the incorrect regioisomer will yield different metabolic stability and target-binding geometry, invalidating SAR continuity and wasting screening resources.
- [1] Inoue, T., Morita, M., Doi, T., Sasaki, I., & Yamanaka, T. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: Part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494. View Source
